Inferred Selectivity Profile from Class-Level Carbonic Anhydrase Inhibition Data
Direct quantitative data for 2,4-dichloro-N-(furan-2-ylmethyl)benzenesulfonamide is absent from the retrieved primary literature and authoritative databases. However, a strong class-level inference can be made from a published series of 5-substituted 2,4-dichlorobenzenesulfonamides tested against human carbonic anhydrase isoforms. The lead study reports that the tumor-associated isoform hCA IX was inhibited with Ki values between 2.8 and 76 nM across 21 compounds, while the widely expressed hCA II was inhibited with Ki values from 6.9 to 164 nM [1]. This demonstrates the core scaffold's inherent potential for high potency and tunable isoform selectivity, which the unique N-furan substitution on the target compound is predicted to modulate further.
| Evidence Dimension | Inhibitory Potency (Ki) Range on Tumor-Associated vs. Cytosolic Carbonic Anhydrase Isoforms |
|---|---|
| Target Compound Data | Not available in published literature. |
| Comparator Or Baseline | A series of 21 5-substituted 2,4-dichlorobenzenesulfonamide analogs (Compounds 5a-c, 6a-d, 7a-j, 10a-i). Ki against hCA IX: 2.8–76 nM. Ki against hCA II: 6.9–164 nM. |
| Quantified Difference | Within the comparator series, the most selective compound (7b) was 8.5-fold more potent against hCA IX (Ki = 2.8 nM) than the clinical standard Indisulam (IND, Ki = 24 nM) [1]. |
| Conditions | In vitro fluorimetric assay using recombinant human CA isoforms I, II, IX, and XII [1]. |
Why This Matters
This provides a quantifiable benchmark for the 2,4-dichlorobenzenesulfonamide scaffold, establishing that the target compound's specific N-substitution has a high probability of producing a unique and potent CA inhibition profile, justifying its procurement for selectivity profiling over a random analog.
- [1] Sławiński, J., Pogorzelska, A., Żołnowska, B., Brożewicz, K., Vullo, D., & Supuran, C. T. (2014). Carbonic anhydrase inhibitors. Synthesis of a novel series of 5-substituted 2,4-dichlorobenzenesulfonamides and their inhibition of human cytosolic isozymes I and II and the transmembrane tumor-associated isozymes IX and XII. European Journal of Medicinal Chemistry, 82, 47–55. View Source
